1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene
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Overview
Description
1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene is an organic compound that features two boronate ester groups attached to a diazene (azobenzene) core. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene typically involves the following steps:
Formation of the Diazene Core: The diazene core can be synthesized through the reduction of nitrobenzene derivatives to form the corresponding aniline, followed by diazotization and coupling reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale reactions. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various boronic acid derivatives.
Reduction: Reduction reactions can convert the diazene core back to the corresponding aniline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts are commonly used in cross-coupling reactions.
Major Products
Oxidation: Boronic acids and their derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aromatic compounds depending on the reactants used.
Scientific Research Applications
1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Investigated for its potential use in drug delivery systems and as a fluorescent probe.
Industrial Applications: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene involves its ability to undergo various chemical transformations due to the presence of boronate ester groups. These groups can form reversible covalent bonds with diols and other nucleophiles, making the compound useful in a variety of chemical reactions. The diazene core can also undergo photoisomerization, which is of interest in the development of photoresponsive materials .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar cross-coupling reactions.
Bis(pinacolato)diboron: Another boron-containing compound used in organic synthesis.
Phenylboronic Acid: A boronic acid derivative used in various chemical reactions.
Uniqueness
1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene is unique due to its combination of a diazene core and boronate ester groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Biological Activity
1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene is a synthetic compound that incorporates a diazene moiety and dioxaborolane groups. This compound has garnered interest in various fields due to its potential biological activities. Understanding its biological activity is crucial for evaluating its applicability in medicinal chemistry and related domains.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of multiple functional groups that may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane groups are known for their role in stabilizing reactive intermediates and facilitating electron transfer processes. This characteristic can enhance the compound's reactivity towards biological molecules such as proteins and nucleic acids.
Biological Activity Overview
Research has indicated several potential biological activities for this compound:
- Antioxidant Activity : The presence of the dioxaborolane moieties contributes to the compound's ability to scavenge free radicals.
- Cytotoxicity : Preliminary studies suggest that the compound exhibits cytotoxic effects on various cancer cell lines. This property may be linked to its ability to induce apoptosis.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent against specific bacterial strains.
Table 1: Summary of Biological Activities
Biological Activity | Observed Effect | Reference |
---|---|---|
Antioxidant | Free radical scavenging | |
Cytotoxicity | Induces apoptosis in cancer cells | |
Antimicrobial | Inhibits growth of specific bacteria |
Table 2: Structure-Activity Relationship (SAR)
Modification | Biological Activity Impact | Reference |
---|---|---|
Dioxaborolane substitution | Enhanced antioxidant activity | |
Diazene linkage | Increased cytotoxicity |
Case Studies
- Cytotoxicity Study : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects at micromolar concentrations. The mechanism was suggested to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
- Antimicrobial Evaluation : In vitro tests revealed that the compound displayed inhibitory activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective antimicrobial potential.
Research Findings
Recent research has focused on optimizing the synthesis of this compound and enhancing its biological profile. Modifications in the dioxaborolane groups have been explored to improve solubility and bioavailability while maintaining or enhancing biological activity.
Properties
Molecular Formula |
C24H32B2N2O4 |
---|---|
Molecular Weight |
434.1 g/mol |
IUPAC Name |
bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]diazene |
InChI |
InChI=1S/C24H32B2N2O4/c1-21(2)22(3,4)30-25(29-21)17-9-13-19(14-10-17)27-28-20-15-11-18(12-16-20)26-31-23(5,6)24(7,8)32-26/h9-16H,1-8H3 |
InChI Key |
PXGNNGNFJHBROK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C |
Origin of Product |
United States |
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